Introduction to the NanoLuc®-Furimazine Bioluminescent System
Introduction to the NanoLuc®-Furimazine Bioluminescent System
An In-depth Technical Guide to the Mechanism of NanoLuc® Substrate Furimazine
The NanoLuc® luciferase (Nluc), an engineered 19.1 kDa enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in bioluminescent reporter technology.[1][2] Paired with its synthetic imidazopyrazinone substrate, furimazine, this system generates an exceptionally bright, stable, "glow-type" luminescence, reported to be approximately 150 times brighter than firefly or Renilla luciferase systems in mammalian cells.[3][4] The reaction is ATP-independent, which simplifies assay requirements and expands its utility to extracellular environments.[1] This guide provides a comprehensive examination of the core mechanism of the NanoLuc®-furimazine reaction, its quantitative characteristics, and key experimental protocols for its application.
Chemical Architecture of Furimazine
Furimazine is a coelenterazine analog specifically developed for the NanoLuc® enzyme. Its chemical structure is central to its high-affinity binding and efficient light-emitting reaction.
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Core Structure : It possesses an imidazo[1,2-a]pyrazin-3(7H)-one ring system.
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Key Functional Groups : The central scaffold features a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.
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Systematic Name (IUPAC) : 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one.
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Molecular Formula : C₂₄H₁₉N₃O₂.
The Bioluminescent Reaction Mechanism
The light-emitting reaction is a multi-step enzymatic oxidation process that occurs within the catalytic site of the NanoLuc® luciferase.
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Binding : Furimazine binds to the intra-barrel catalytic site of the NanoLuc® enzyme. Structural studies have identified a key intra-barrel arginine residue that coordinates the imidazopyrazinone core of the substrate, positioning it for the subsequent reaction.
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Oxidation : In the presence of molecular oxygen (O₂), the positioned furimazine reacts via a proposed radical charge-transfer mechanism. This leads to the formation of a transient, high-energy dioxetanone intermediate through oxidative decarboxylation.
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Excitation and Emission : The unstable dioxetanone intermediate decomposes, eliminating a CO₂ molecule and forming an amide product, furimamide, in a singlet excited state.
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Relaxation and Photon Release : As the excited-state furimamide relaxes to its ground state, the excess energy is released as a photon of high-intensity blue light, with a maximum emission peak at approximately 460 nm. The arginine residue that initially positions the substrate also plays a role in protonating the resulting excited amide product to form a neutral, light-emitting species, which secures high emission intensity. Concurrently, an aspartate residue, supported by two tyrosines, fine-tunes the electronic state of the furimamide product to optimize the blue light emission.
Quantitative Data Presentation
The performance and physicochemical properties of the NanoLuc®-furimazine system are summarized below.
Table 1: Physicochemical Properties of Furimazine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO; low aqueous solubility | |
| Storage | -20°C for long-term storage |
Table 2: Key Performance Characteristics of NanoLuc® Luciferase
| Parameter | Value | Reference(s) |
| Enzyme Size | 19.1 kDa | |
| ATP Requirement | Independent | |
| Signal Kinetics | Glow-type (Half-life > 2 hours) | |
| Optimal pH Range | 7–9 | |
| Thermal Stability (Tm) | 58 °C |
Table 3: Kinetic and Spectral Properties of the NanoLuc®-Furimazine Reaction
| Property | Value | Reference(s) |
| Emission Maximum | ~460 nm | |
| Quantum Yield (ΦBL) | ~0.45 | |
| Apparent Kₘ | ~10 µM | |
| Apparent Vₘₐₓ | ~30-fold higher than with native coelenterazine |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of the NanoLuc®-furimazine system.
Protocol 1: In Vitro NanoLuc® Luciferase Assay in Cell Lysate
Objective: To quantify the activity of NanoLuc® luciferase expressed in cultured cells.
Materials:
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Cells expressing NanoLuc® luciferase cultured in a 96-well plate.
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Passive Lysis Buffer (e.g., 1x PLB, Promega).
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Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate and buffer).
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White, opaque 96-well microplates.
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Luminometer or a plate reader with luminescence detection capability.
Methodology:
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Cell Lysis: a. Remove the culture medium from the wells of the 96-well plate containing the cultured cells. b. Gently wash the cells with 1x Phosphate-Buffered Saline (PBS). c. Add 20 µL of 1x Passive Lysis Buffer to each well. d. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
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Assay Preparation: a. Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. This typically involves mixing the buffer and substrate. b. Allow the reagent to equilibrate to room temperature before use.
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Luminescence Measurement: a. Add a volume of the prepared Nano-Glo® reagent equal to the volume of cell lysate in the well (e.g., 20 µL) to each well. b. Mix briefly by orbital shaking. c. Immediately measure the luminescence using a luminometer. An integration time of 0.5 to 1 second is typically sufficient due to the high signal intensity.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction Studies
Objective: To detect and quantify the interaction between two proteins in living cells using NanoBRET®.
Materials:
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Mammalian cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor).
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HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).
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Nano-Glo® Luciferase Assay Reagent (containing furimazine).
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Opti-MEM® I Reduced Serum Medium or equivalent.
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White, opaque 96-well cell culture plates.
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Luminometer equipped with two filters for donor (~460 nm) and acceptor (>600 nm) emission.
Methodology:
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Cell Seeding: a. Seed the co-transfected cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
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Acceptor Labeling: a. Prepare the HaloTag® NanoBRET® 618 Ligand in Opti-MEM® at the desired final concentration. b. Remove the culture medium from the cells and replace it with the ligand-containing medium. c. Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for cell entry and labeling of the acceptor protein. d. Wash the cells with fresh medium to remove any excess, unbound fluorophore.
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BRET Measurement: a. Prepare the Nano-Glo® Luciferase Assay Reagent containing furimazine. b. Add the reagent to each well. c. Immediately and sequentially measure the luminescence signal at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>600 nm).
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Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity (e.g., >600 nm) by the donor emission intensity (e.g., 460 nm). b. An increased BRET ratio compared to a negative control (e.g., donor only) indicates close proximity and interaction between the two fusion proteins.
Visualizations
Bioluminescent Reaction Pathway
Caption: The enzymatic oxidation of furimazine by NanoLuc® luciferase.
Experimental Workflow: In Vitro NanoLuc® Assay
Caption: A typical workflow for an in vitro NanoLuc® luciferase assay.
Logical Relationship: NanoBRET® Principle
Caption: The principle of NanoBRET® for detecting protein-protein interactions.
